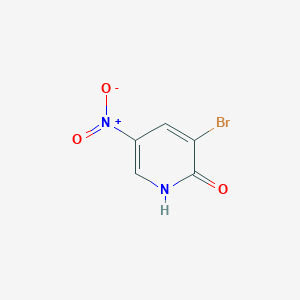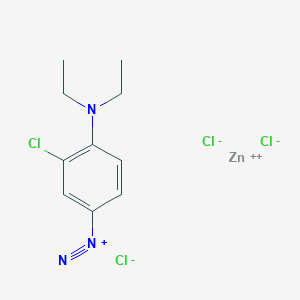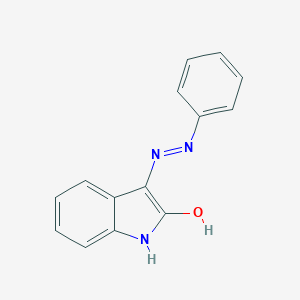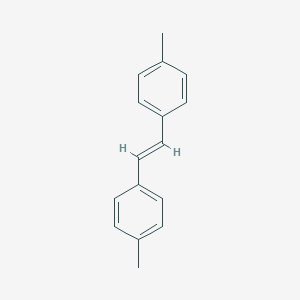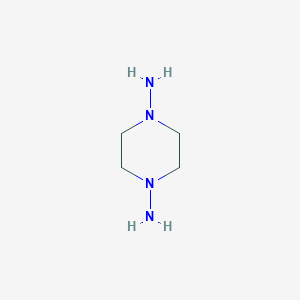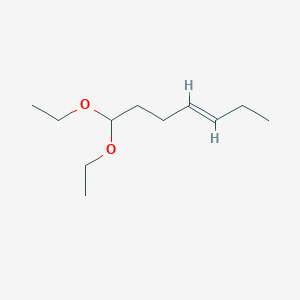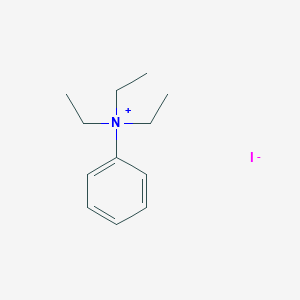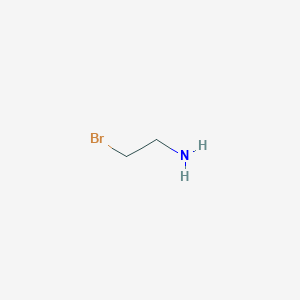
Stearic acid, trimethylene ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearic acid, trimethylene ester is a type of fatty acid ester that is commonly used in scientific research. It is synthesized through a process that involves the reaction of stearic acid with trimethylene glycol. The resulting compound has a wide range of potential applications, including use as a surfactant, emulsifier, and lubricant. In
Mécanisme D'action
The mechanism of action of stearic acid, trimethylene ester is not fully understood. However, it is believed to work by reducing surface tension and stabilizing emulsions and microemulsions. It may also act as a lubricant by reducing friction between surfaces.
Biochemical and Physiological Effects:
Stearic acid, trimethylene ester has not been extensively studied for its biochemical and physiological effects. However, it is generally considered to be non-toxic and safe for use in laboratory experiments. It is not known to have any significant effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Stearic acid, trimethylene ester has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. It is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, it has limitations in terms of its solubility and stability in aqueous solutions, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on stearic acid, trimethylene ester. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another potential direction is the exploration of its potential as a drug delivery system, particularly for hydrophobic drugs. Additionally, further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Méthodes De Synthèse
Stearic acid, trimethylene ester is synthesized through the esterification reaction of stearic acid with trimethylene glycol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting compound is a white, waxy solid that is soluble in organic solvents like ethanol and acetone.
Applications De Recherche Scientifique
Stearic acid, trimethylene ester has a wide range of potential applications in scientific research. It can be used as a surfactant in the preparation of emulsions and microemulsions, as well as in the synthesis of nanoparticles. It is also used as a lubricant in the production of polymers and plastics, as well as in the formulation of personal care products like shampoo and lotion.
Propriétés
Numéro CAS |
17367-44-1 |
|---|---|
Nom du produit |
Stearic acid, trimethylene ester |
Formule moléculaire |
C39H76O4 |
Poids moléculaire |
609 g/mol |
Nom IUPAC |
3-octadecanoyloxypropyl octadecanoate |
InChI |
InChI=1S/C39H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(40)42-36-33-37-43-39(41)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
Clé InChI |
UFASAALQMYZBEM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCCCCCCCC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)
